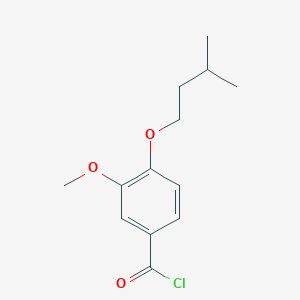

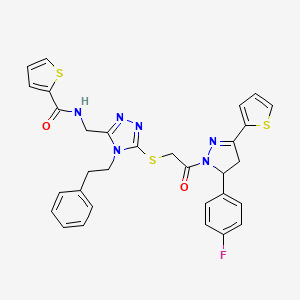

![molecular formula C19H15ClN4OS B2985759 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 956961-87-8](/img/structure/B2985759.png)

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine” is a heterocyclic compound that contains a thiazole ring. Thiazole is a five-membered ring system containing a sulfur atom and two nitrogen atoms . This compound also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyrazole ring. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole-bearing compounds have been shown to undergo a variety of chemical reactions. For example, they may participate in donor–acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies have utilized molecular docking and quantum chemical calculations to analyze similar compounds for their potential biological effects. For instance, the analysis of molecular structure, vibrational spectra, and potential energy distribution of related compounds has been conducted using DFT calculations. These studies predict the biological effects based on molecular docking results, suggesting applications in drug discovery and design (A. Viji et al., 2020).

Spectroscopic and Quantum Chemical Analysis

Research involving spectroscopic techniques and quantum chemical calculations has characterized related compounds, analyzing their FT-IR and FT-Raman spectra, as well as molecular orbitals and non-covalent interactions. This work explores the antimicrobial activity of the compounds, providing insights into their potential as antimicrobial agents (A. Viji et al., 2020).

Pharmacological Evaluation

Pharmacological evaluations have been performed on derivatives, focusing on their antimicrobial activities. These evaluations contribute to understanding the therapeutic potential of such compounds (Pinka Patel et al., 2013).

Structural Characterization

The synthesis and structural characterization of related compounds have been conducted, including analysis through single-crystal diffraction. Such studies are crucial for the development of new materials with potential applications in various fields (B. Kariuki et al., 2021).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . The presence of the pyrazole and phenyl groups may also influence the compound’s interactions with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth, among others.

Pharmacokinetics

The presence of the methoxyphenyl and chlorophenyl groups may influence the compound’s solubility, absorption, distribution, metabolism, and excretion . These properties, in turn, would impact the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , the compound’s effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, and inhibition of tumor growth.

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities and potential therapeutic applications. Given the broad spectrum of activities exhibited by thiazole-bearing compounds, this compound could be a promising candidate for drug development .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4OS/c1-25-15-8-4-12(5-9-15)16-10-22-24(18(16)21)19-23-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAIWZFTPCMXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

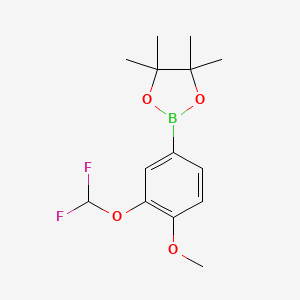

![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)

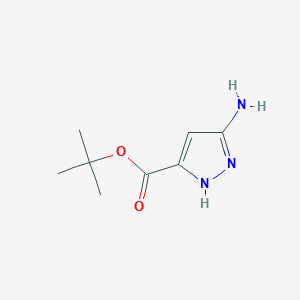

![N-(2-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2985685.png)

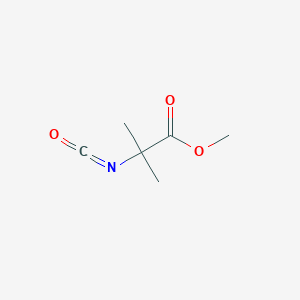

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)

![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)